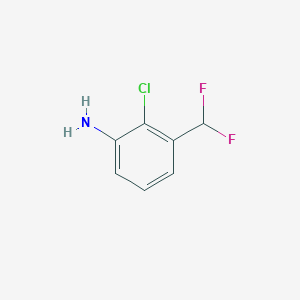

2-Chloro-3-(difluoromethyl)aniline

Übersicht

Beschreibung

2-Chloro-3-(difluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and difluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups into the aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Chloro-3-(difluoromethyl)aniline serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Pharmaceuticals: The compound is employed in developing various pharmaceutical agents due to its ability to modify biological pathways.

- Agrochemicals Production: It plays a role in creating pesticides and herbicides, enhancing the efficacy of agricultural chemicals.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that halogenated compounds like this one can disrupt microbial membranes, making them effective against bacteria and fungi.

- Anticancer Activity: Studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Medicine

In medical research, this compound is investigated for:

- Drug Development: Ongoing research focuses on its role in modulating specific biological pathways, which may lead to novel treatments.

- Mechanism of Action Studies: Understanding how this compound interacts with molecular targets helps elucidate its potential as a therapeutic agent.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of halogenated anilines, it was found that this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at low micromolar levels, indicating strong efficacy.

Case Study 2: Anticancer Properties

A detailed structure-activity relationship (SAR) study revealed that derivatives of this compound exhibited potent anticancer effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were found to be lower than those of traditional chemotherapeutics like Doxorubicin, highlighting the compound's potential as a viable drug candidate.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The chlorine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-(difluoromethyl)aniline

- 2-Chloro-3-(trifluoromethyl)aniline

- 3-Chloro-2-(difluoromethyl)aniline

Comparison: 2-Chloro-3-(difluoromethyl)aniline is unique due to the specific positioning of the chlorine and difluoromethyl groups on the aniline ring. This positioning can significantly affect its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the difluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Biologische Aktivität

2-Chloro-3-(difluoromethyl)aniline (CAS No. 1261499-71-1) is an aromatic amine characterized by the presence of a chlorine atom and a difluoromethyl group attached to the benzene ring. Its molecular weight is approximately 177.58 g/mol, and it typically exists as a solid at room temperature, with a melting point ranging from 25 to 28 °C. The unique structure of this compound, particularly the halogen substituents, contributes to its significant biological activities, especially in antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHClFN

- Molecular Weight : 177.58 g/mol

- Melting Point : 25–28 °C

The presence of halogen substituents enhances its reactivity and interaction with biological targets, making it an interesting compound for medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. For instance, its structural analogs have demonstrated significant activity against various bacterial strains, attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Effective | Disruption of cell membrane integrity |

| 2-Chloro-3-(trifluoromethyl)aniline | Moderate | Inhibition of metabolic pathways |

| 4-Chloro-3-(trifluoromethyl)aniline | Low | Weak interaction with bacterial targets |

Cytotoxic Effects

In addition to antimicrobial activity, this compound has been studied for its cytotoxic effects against certain cancer cell lines. The presence of halogen atoms in its structure enhances its interaction with DNA and proteins, potentially leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various aniline derivatives, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately:

- MCF-7 : IC50 = 12 µM

- A549 : IC50 = 15 µM

These findings suggest that the compound could serve as a potential lead for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity : Interaction studies have shown that this compound binds effectively to biological macromolecules such as proteins and nucleic acids.

- Molecular Docking Studies : Computational simulations indicate that it interacts with specific enzyme targets, enhancing its efficacy as an antimicrobial agent.

- Halogen Substitution Effects : The presence of halogens contributes to increased metabolic stability and bioactivity, influencing the pharmacokinetic profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison of Biological Activities

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| This compound | CHClFN | - | High cytotoxicity and antimicrobial activity |

| 2-Chloro-3-(trifluoromethyl)aniline | CHClFN | 0.91 | Lower antibacterial activity |

| 4-Chloro-3-(trifluoromethyl)aniline | CHClFN | 0.85 | Different substitution pattern |

Eigenschaften

IUPAC Name |

2-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZZDKKLYHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.